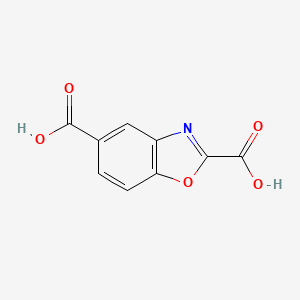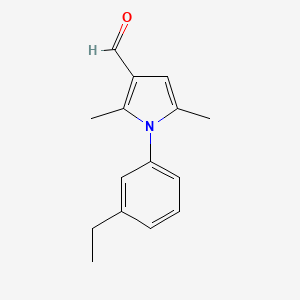
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a unique compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a cyclohexane ring
Vorbereitungsmethoden
The synthesis of 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclohexane ringIndustrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and hydroxyl groups facilitate binding to active sites on proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid include:
1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Lacks both the amino and hydroxyl groups, making it less versatile in chemical reactions. The presence of the amino and hydroxyl groups in this compound makes it unique and more reactive compared to its analogs
Eigenschaften
Molekularformel |
C8H12F3NO3 |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)3-1-6(12,2-4-7)5(13)14/h15H,1-4,12H2,(H,13,14) |
InChI-Schlüssel |
WMLNROFNNLPEMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1(C(=O)O)N)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


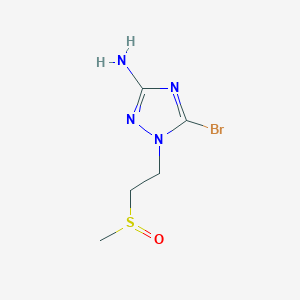

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
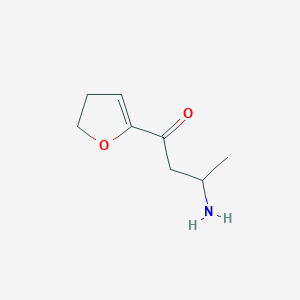
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)


![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
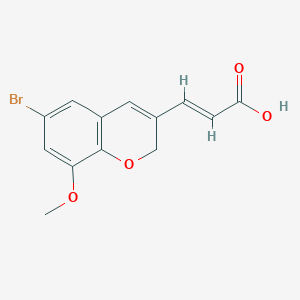
![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)

